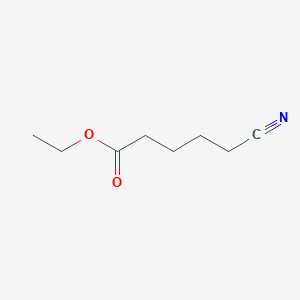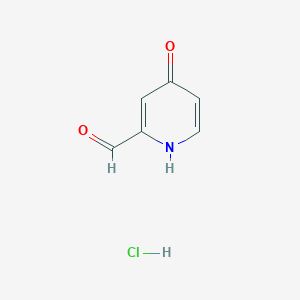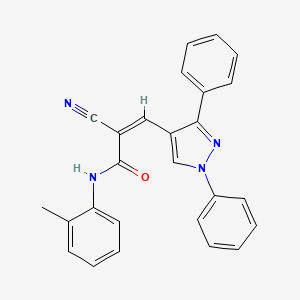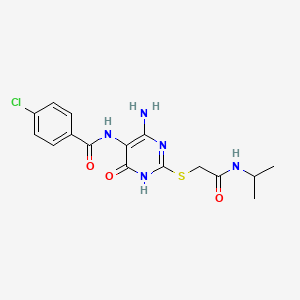
(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the azetidine ring, the introduction of the benzhydryl group, and the attachment of the tosyl group. Without specific literature or patents on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The benzhydryl group and the tosyl group are both bulky, which could influence the overall shape and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the azetidine ring, the benzhydryl group, and the tosyl group. Each of these functional groups can participate in different types of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can affect properties like solubility, melting point, and boiling point .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Azetidine derivatives, such as those synthesized from γ-chloro-α-(N-alkylimino)esters, exhibit a wide range of chemical properties depending on their specific configurations. These compounds are utilized in the synthesis of non-proteinogenic sterically hindered α-amino acids and other specialized molecules, illustrating their utility in designing novel chemical entities with potential applications in medicinal chemistry and material science (Kimpe, Boeykens, & Tourwé, 1998).
Pharmacological Research
- Compounds with structural similarities to "(3-((Benzhydrylamino)methyl)-1-tosylazetidin-3-yl)methanol hydrochloride" have been explored for their pharmacological properties, including the potential as reuptake inhibitors. For example, research on 403U76, a compound with different structural features but relevant for its pharmacological action as a potent, competitive inhibitor of serotonin and noradrenaline reuptake, highlights the importance of such structures in developing new therapeutic agents (Ferris et al., 1995).
Catalysts in Chemical Reactions
- Azetidine and similar compounds have been utilized as intermediates in various catalytic processes, including the synthesis of β-lactams and other cyclic compounds. These reactions often involve multi-component processes and can lead to the development of new materials and pharmaceuticals with enhanced properties (Zanobini, Brandi, & Meijere, 2006).
Fluorescence and Photoluminescence Studies
- Research into the photoluminescence behavior of benzhydryl-containing compounds and their metal complexes has revealed interesting properties that could be harnessed for applications in sensing, imaging, and optoelectronic devices. The study of 6-benzhydryl-4-methyl-2-(1H-benzoimidazol-2-yl)phenol derivatives and their zinc complexes, for instance, demonstrates the potential of such structures in enhancing the fluorescence quantum yields and influencing the fluorescence intensity based on the solvent used (Zhou et al., 2012).
Safety and Hazards
Orientations Futures
The potential applications and future directions for research on this compound would depend on its physical and chemical properties, as well as its biological activity. Given the complexity of its structure, it could be of interest in fields like medicinal chemistry, materials science, or synthetic chemistry .
Propriétés
IUPAC Name |
[3-[(benzhydrylamino)methyl]-1-(4-methylphenyl)sulfonylazetidin-3-yl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3S.ClH/c1-20-12-14-23(15-13-20)31(29,30)27-17-25(18-27,19-28)16-26-24(21-8-4-2-5-9-21)22-10-6-3-7-11-22;/h2-15,24,26,28H,16-19H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBUKSKYJVSVMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)(CNC(C3=CC=CC=C3)C4=CC=CC=C4)CO.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5-dichloro-N-[3-(2-ethoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]thiophene-3-carboxamide](/img/structure/B2602317.png)






![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methylbenzamide](/img/structure/B2602331.png)
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-phenylacetamide](/img/structure/B2602332.png)


![6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B2602335.png)

